n-Acetylserotonin glucuronide

Vue d'ensemble

Description

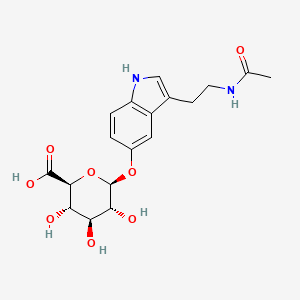

n-Acetylserotonin glucuronide: is a metabolite of melatonin, which is a naturally occurring compound found in animals, plants, and microbes. This compound is a glycoside, specifically a glucuronide conjugate of n-acetylserotonin. It plays a role in the metabolism of melatonin and has been studied for its potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of n-acetylserotonin glucuronide typically involves the glucuronidation of n-acetylserotonin. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases. The reaction conditions often include the presence of UDP-glucuronic acid as a glucuronide donor and appropriate buffers to maintain the pH .

Industrial Production Methods: : Industrial production of this compound may involve biotechnological approaches using microbial or enzymatic systems to achieve efficient glucuronidation. These methods can be optimized for large-scale production by controlling factors such as temperature, pH, and substrate concentration .

Analyse Des Réactions Chimiques

Types of Reactions: : n-Acetylserotonin glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the cleavage of the glucuronide bond and release of n-acetylserotonin.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the indole ring of this compound.

Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups present in the compound

Major Products Formed: : The major products formed from these reactions include n-acetylserotonin, glucuronic acid, and various oxidized or reduced derivatives of n-acetylserotonin .

Applications De Recherche Scientifique

Chemistry: : n-Acetylserotonin glucuronide is used as a model compound to study glucuronidation processes and the metabolism of melatonin. It helps in understanding the enzymatic pathways involved in the conjugation of neurotransmitters and hormones .

Biology: : In biological research, this compound is studied for its potential role in cellular signaling and its effects on various physiological processes. It is also used to investigate the metabolism and excretion of melatonin in different organisms .

Medicine: : The compound has potential therapeutic applications due to its antioxidant properties and its role in the metabolism of melatonin. It is being explored for its effects on sleep disorders, neuroprotection, and anti-aging .

Industry: : In the pharmaceutical industry, this compound is used in the development of drugs targeting melatonin pathways. It is also utilized in the production of supplements and functional foods aimed at improving sleep and overall health .

Mécanisme D'action

n-Acetylserotonin glucuronide exerts its effects primarily through its role as a metabolite of melatonin. It interacts with melatonin receptors and may influence various signaling pathways involved in sleep regulation, antioxidant defense, and neuroprotection. The compound’s molecular targets include melatonin receptors (MT1, MT2) and possibly other cellular receptors involved in oxidative stress response .

Comparaison Avec Des Composés Similaires

Similar Compounds

n-Acetylserotonin: A precursor to melatonin, it shares similar biological activities but lacks the glucuronide conjugate.

Melatonin: The end product of the metabolic pathway involving n-acetylserotonin and n-acetylserotonin glucuronide, it is widely known for its role in regulating sleep-wake cycles.

Serotonin: A neurotransmitter that serves as the starting material for the synthesis of n-acetylserotonin and melatonin

Uniqueness: : this compound is unique due to its glucuronide conjugate, which influences its solubility, excretion, and biological activity. This modification allows it to participate in different metabolic pathways compared to its parent compounds .

Activité Biologique

n-Acetylserotonin glucuronide (NAS-G) is a significant metabolite of melatonin and n-acetylserotonin (NAS), playing a crucial role in various biological processes. This article explores its biological activity, including its metabolic pathways, physiological effects, and implications in health and disease.

Overview of this compound

This compound is classified as a phenolic glycoside, characterized by a phenolic structure linked to a glycosyl moiety. It is formed through the glucuronidation of n-acetylserotonin, primarily catalyzed by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT1A6 and UGT1A9. This metabolic conversion plays a vital role in the detoxification and elimination of NAS from the body .

Metabolic Pathways

The metabolism of NAS-G involves several key enzymes:

- Serotonin N-acetyltransferase (AANAT) : Catalyzes the conversion of serotonin to NAS.

- Hydroxyindole-O-methyltransferase (HIOMT) : Converts NAS to melatonin.

- UGT Enzymes : Facilitate the glucuronidation of NAS to form NAS-G.

Table 1: Enzyme Activity and Glucuronidation Rates

| Enzyme | Substrate | IC50 (µM) |

|---|---|---|

| UGT1A6 | n-Acetylserotonin | 195.6 |

| UGT1A9 | Mycophenolic acid | 173.2 |

This table summarizes the inhibitory concentration (IC50) values for UGT enzymes involved in the glucuronidation of NAS and other substrates .

Antioxidant Properties

n-Acetylserotonin has been shown to possess significant antioxidant properties, being 5 to 20 times more effective than melatonin in protecting against oxidative damage. This activity is crucial for cellular protection against free radicals, particularly in neuronal tissues .

Neurogenesis and Neuroprotection

Recent studies indicate that NAS promotes neurogenesis by activating TrkB receptors, which are essential for neuronal progenitor cell proliferation. Chronic administration of NAS has been linked to increased neurogenesis in the hippocampus, suggesting potential therapeutic applications in neurodegenerative diseases and mood disorders .

Circadian Rhythm Regulation

As a precursor to melatonin, NAS-G exhibits circadian rhythm regulation. Its levels fluctuate based on light exposure, influencing sleep-wake cycles and other physiological processes. This regulation is critical for maintaining homeostasis within various biological functions .

Case Studies

- Effects on Insulin Secretion : A study demonstrated that chronic arsenic exposure alters serotonin metabolism through increased glucuronidation pathways involving UGT enzymes. This alteration impacts insulin secretion from pancreatic β-cells, highlighting the role of NAS-G in metabolic regulation .

- Neurogenic Effects : In animal models, NAS administration during sleep deprivation significantly enhanced neuronal proliferation compared to controls, illustrating its potential in enhancing cognitive function during periods of stress or sleep loss .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O8/c1-8(21)19-5-4-9-7-20-12-3-2-10(6-11(9)12)27-18-15(24)13(22)14(23)16(28-18)17(25)26/h2-3,6-7,13-16,18,20,22-24H,4-5H2,1H3,(H,19,21)(H,25,26)/t13-,14-,15+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKQFNYKSNWOTC-RNGZQALNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18430-06-3 | |

| Record name | N-Acetylserotonin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018430063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYLSEROTONIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUG64S3DC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of N-acetylserotonin glucuronide in melatonin metabolism, and how does its production differ between humans and mice?

A1: this compound is a metabolite of melatonin, produced through a pathway involving 6-hydroxylation of melatonin to 6-hydroxymelatonin, followed by deacetylation to N-acetylserotonin, and finally, glucuronidation [, ]. While both humans and mice metabolize melatonin through these pathways, a key difference lies in the final conjugation step. In humans, sulfation is favored, leading to the formation of N-acetylserotonin sulfate as the primary product. Conversely, mice predominantly exhibit glucuronidation, resulting in higher levels of this compound in their urine []. This difference highlights species-specific variations in phase II metabolism of melatonin.

Q2: The study mentions a novel melatonin metabolite, "metabolite X." How does the identification of this metabolite contribute to our understanding of melatonin metabolism?

A2: The discovery of metabolite X, produced through O-demethylation, 6-hydroxylation, and sulfation of melatonin, expands our understanding of the enzyme-dependent pathways involved in human melatonin metabolism []. This finding suggests that melatonin metabolism is more complex than previously thought and might involve additional, yet to be characterized, enzymes and pathways. Further research into metabolite X's formation and potential biological activity could provide valuable insights into the pharmacological effects of melatonin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.